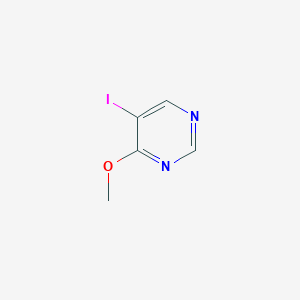

5-Iodo-4-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCADZJNOMQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219915-13-6 | |

| Record name | 5-iodo-4-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Iodo-4-methoxypyrimidine

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyrimidine derivative that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents, including a wide array of kinase inhibitors and antiviral drugs.[1][2] The unique arrangement of substituents on this compound—a reactive iodine atom at the C5 position and a methoxy group at the C4 position—provides a versatile platform for selective chemical modifications.

The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[1][3] This capability is paramount in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds. The methoxy group, while also susceptible to nucleophilic displacement under certain conditions, modulates the electronic properties of the pyrimidine ring. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound, providing field-proven insights and detailed protocols for its application in research and development.

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 219915-13-6 | [4] |

| Molecular Formula | C₅H₅IN₂O | [4] |

| Molecular Weight | 236.01 g/mol | [4] |

| Appearance | Solid | |

| Boiling Point | 286.3 °C | [4] |

| Flash Point | 88 °C | [4] |

| SMILES | COC1=NC=NC=C1I | [4] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place |

Synthesis: A Protocol for Preparation

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 4-chloro-5-iodopyrimidine, with sodium methoxide. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position.

Experimental Protocol: Synthesis from 4-Chloro-5-iodopyrimidine

This protocol is based on a well-established methodology for the methoxylation of chloropyrimidines.[5]

-

Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous methanol (20 mL).

-

Base Addition : Carefully add sodium methoxide (30% by weight in methanol, 0.53 mL, 2.88 mmol) to the stirring methanol at room temperature.

-

Substrate Addition : Add 4-chloro-5-iodopyrimidine (0.5 g, 2.08 mmol) to the reaction mixture.

-

Reaction : Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound.[5]

Sources

5-Iodo-4-methoxypyrimidine CAS number and identifiers

An In-Depth Technical Guide to 5-Iodo-4-methoxypyrimidine

Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It covers the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and potential applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecules.

Core Compound Identification

Precise identification is critical for regulatory compliance, procurement, and scientific communication. This compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| CAS Number | 219915-13-6 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₅IN₂O | [1][2] |

| Molecular Weight | 236.01 g/mol | [1] |

| Canonical SMILES | COC1=NC=NC=C1I | [1][2] |

| InChI | InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | [2] |

| InChIKey | HUCADZJNOMQGEE-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.

| Property | Value | Notes |

| Appearance | White to cream or pale yellow powder/crystal | Based on typical appearance of similar compounds. |

| Boiling Point | 286.3 °C | [1] |

| Flash Point | 88 °C | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | Inferred from its structure and common use in organic synthesis. |

| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended) away from incompatible substances.[3][4] | Keep container tightly closed to prevent moisture and light exposure.[4] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through electrophilic iodination of the corresponding 4-methoxypyrimidine precursor. The electron-donating methoxy group activates the pyrimidine ring, directing the substitution to the C5 position.

Proposed Synthesis Protocol: Electrophilic Iodination

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent such as Acetonitrile or Dichloromethane (DCM).

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Structural Confirmation (Predicted Spectroscopic Data)

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals:

-

A singlet for the methoxy (–OCH₃) protons around δ 4.0-4.2 ppm.

-

A singlet for the proton at the C6 position (δ ~8.5-8.7 ppm).

-

A singlet for the proton at the C2 position (δ ~8.8-9.0 ppm).

-

-

¹³C NMR (100.6 MHz, CDCl₃): Key expected signals include the methoxy carbon, the two CH carbons of the pyrimidine ring, the quaternary carbon bearing the methoxy group, and a distinct signal at low field for the carbon atom bonded to iodine (C5).[5]

-

Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z ≈ 236, corresponding to the molecular weight of the compound.[5]

Reactivity and Strategic Applications

This compound is a valuable intermediate primarily due to the reactivity of the carbon-iodine bond. This functionality makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.

Key Applications in Synthesis

-

Cross-Coupling Reactions: It is widely used in Suzuki and Buchwald-Hartwig cross-coupling reactions.[3] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of the pyrimidine scaffold into complex target molecules.[3] This is a cornerstone strategy in the development of kinase inhibitors.[3]

-

Antiviral Drug Development: The pyrimidine core is fundamental to many nucleoside analogues. This compound serves as a precursor for synthesizing potential antiviral agents that can inhibit viral replication by targeting enzymes like RNA or DNA polymerase.[1] Its structure is related to compounds investigated for activity against viruses such as Ebola, MERS-CoV, and SARS coronavirus.[1]

-

Agrochemical Research: The stability and reactivity of this compound also make it useful in designing new bioactive molecules for agricultural applications, aiming for enhanced metabolic stability.[3]

Illustrative Reaction: Suzuki Coupling

Caption: Generalized Suzuki coupling reaction with this compound.

Safety, Handling, and Storage

Working with halogenated organic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally similar chemicals.

Hazard Identification

-

GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

-

Signal Word: Warning.[7]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[8][9]

-

Skin and Body Protection: Wear impervious, flame-resistant protective clothing.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[4]

Handling and First Aid

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid formation of dust and aerosols.[8][10] Keep away from heat and sources of ignition.[9]

-

Skin Contact: Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water. If irritation persists, consult a doctor.[7][8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]

References

- 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine | C12H11IN2O2 | CID 116649165. PubChem. [Link]

- 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. [Link]

- 5-Iodo-4-methylpyrimidine. MySkinRecipes. [Link]

- This compound (C5H5IN2O). PubChemLite. [Link]

- 2-(2-Iodo-5-methylphenoxy)-4-methoxypyrimidine | C12H11IN2O2 | CID 133355777. PubChem. [Link]

- PubChem.

- Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry. [Link]

- Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC. [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine.

Sources

- 1. This compound | 219915-13-6 | UIA91513 [biosynth.com]

- 2. PubChemLite - this compound (C5H5IN2O) [pubchemlite.lcsb.uni.lu]

- 3. 5-Iodo-4-methylpyrimidine [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. rsc.org [rsc.org]

- 6. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

Physical and chemical properties of 5-Iodo-4-methoxypyrimidine

An In-depth Technical Guide to 5-Iodo-4-methoxypyrimidine for Advanced Research

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated pyrimidine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its strategic functionalization—an electron-donating methoxy group and a reactive iodo substituent on an electron-deficient pyrimidine core—provides a unique electronic and steric profile. This structure is particularly valuable for researchers and drug development professionals, as it allows for selective and efficient modification, primarily through modern cross-coupling reactions. This guide offers a comprehensive overview of its core properties, reactivity, and practical applications, providing the technical insights necessary for its effective utilization in the laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS coronavirus, as well as in the development of novel kinase inhibitors for oncology.[1]

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for planning experimental work, including reaction setup, purification, and storage. The key data is summarized below.

| Property | Value | Source(s) |

| CAS Number | 219915-13-6 | [1] |

| Molecular Formula | C₅H₅IN₂O | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | |

| Boiling Point | 286.3 °C | [1] |

| Flash Point | 88 °C | [1] |

| Melting Point | Data not readily available in public sources. For context, the related compound 5-Iodo-2,4-dimethoxypyrimidine has a melting point of 71-75 °C. | |

| Solubility | Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and alcohols. | |

| SMILES | COC1=NC=NC=C1I | [1] |

| InChI Key | Not readily available in searched sources. |

Spectroscopic Data Analysis: Identification and Characterization

While experimentally derived spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectral characteristics. This theoretical analysis is vital for researchers to confirm the identity and purity of the compound after synthesis or purchase.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple and highly informative.

-

H-2 (singlet): Around δ 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.

-

H-6 (singlet): Around δ 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the carbon bearing the iodo group.

-

-OCH₃ (singlet): Around δ 4.0-4.2 ppm. A characteristic singlet integrating to three protons from the methoxy group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the electronic environment of each carbon atom.

-

C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be the most downfield.

-

C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient aromatic system.

-

C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").

-

-OCH₃ (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic system.

Mass Spectrometry (Expected)

Mass spectrometry is used to confirm the molecular weight and can provide structural clues from fragmentation patterns.

-

Molecular Ion Peak (M⁺): A strong peak is expected at m/z 236, corresponding to the molecular weight of the compound.[2]

-

Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy group ([M-31]⁺) and the loss of the iodine atom ([M-127]⁺), providing definitive structural confirmation.[2]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst, a key step in many coupling cycles.[3]

This compound is frequently used in:

-

Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[4]

-

Buchwald-Hartwig Amination: To form C-N bonds with various amines.[4]

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

The ability to introduce diverse molecular fragments at the C-5 position makes this reagent exceptionally valuable for building libraries of complex molecules for drug discovery, particularly in the development of kinase inhibitors.[4][5]

Workflow: Suzuki-Miyaura Cross-Coupling

The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing this compound as the electrophilic partner. This reaction is fundamental to its application in medicinal chemistry.

Caption: Suzuki-Miyaura reaction workflow.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating method for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Base, e.g., Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Degassed 1,4-Dioxane

-

Degassed Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine solution

-

Silica gel for chromatography

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

-

Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.

-

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.[6]

-

-

Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.

-

Rationale: This step removes oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause unwanted side reactions.

-

-

Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Rationale: A mixed solvent system is often required to dissolve both the organic-soluble halide and the more polar boronic acid/base.[7] Degassing the solvents removes dissolved oxygen.

-

-

Reaction: Heat the mixture to 90 °C with vigorous stirring.

-

Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.

-

Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-4-methoxypyrimidine product.

Safety and Handling

As with any halogenated heterocyclic compound, this compound requires careful handling. Based on data for structurally similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

-

Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation if inhaled.[8]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

References

- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.

- De Clercq, E. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3173.

- Organic Chemistry Resources Worldwide. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.

- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.

- American Chemical Society. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7462–7468.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

Sources

- 1. rsc.org [rsc.org]

- 2. Buy 2-Iodo-5-methoxypyrimidine [smolecule.com]

- 3. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. synquestlabs.com [synquestlabs.com]

An In-Depth Technical Guide to 5-Iodo-4-methoxypyrimidine: Stability, Reactivity, and Synthetic Utility

Executive Summary

5-Iodo-4-methoxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its value stems from the strategic placement of a highly reactive C-I bond on the electron-deficient pyrimidine core, enabling a wide range of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its stability profile, safe handling procedures, synthesis, and detailed reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By offering field-proven insights, detailed experimental protocols, and mechanistic visualizations, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in the creation of complex molecules and novel therapeutic agents.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2] The strategic functionalization of this ring system is paramount for modulating biological activity, physicochemical properties, and pharmacokinetic profiles. This compound emerges as a particularly valuable intermediate due to its unique combination of features:

-

A Highly Reactive Iodo Group: The carbon-iodine bond at the 5-position is the most labile among halogens (I > Br > Cl > F), making it an excellent electrophilic partner for a wide array of cross-coupling reactions under mild conditions.[1][3]

-

An Electron-Deficient Pyrimidine Core: The inherent electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition by palladium(0) catalysts, a key step in many coupling cycles.[1][4]

-

A Modulating Methoxide Group: The 4-methoxy group influences the electronic properties of the ring and can serve as a handle for further synthetic transformations or as a key pharmacophoric element.

This combination makes this compound a cornerstone for introducing diverse molecular complexity, enabling the synthesis of novel kinase inhibitors, antiviral agents, and other pharmacologically active compounds.[5][6]

Physicochemical Properties and Stability Profile

A thorough understanding of the compound's physical properties and stability is essential for its safe handling, storage, and effective use in synthesis.

Key Properties

| Property | Value | Source |

| CAS Number | 219915-13-6 | [5] |

| Molecular Formula | C₅H₅IN₂O | [5] |

| Molecular Weight | 236.01 g/mol | [5] |

| Appearance | White to off-white solid/powder | [7] |

| Boiling Point | 286.3 °C | [5] |

| Flash Point | 88 °C | [5] |

| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [6][8] |

Stability and Degradation

This compound is a stable solid under recommended storage conditions. However, like many organoiodides, it can be sensitive to certain environmental factors.

-

Light Sensitivity: Prolonged exposure to light should be avoided, as this can potentially lead to the homolytic cleavage of the C-I bond, generating radical species and causing discoloration or degradation. Storage in amber vials or in the dark is recommended.

-

Thermal Stability: The compound is thermally stable for short periods at elevated temperatures typical for cross-coupling reactions. However, prolonged heating, especially in the presence of nucleophiles or bases, could lead to decomposition.

-

Hydrolytic and Oxidative Stability: While specific degradation pathway studies are not extensively published, general principles suggest that the compound is relatively stable to neutral water and atmospheric oxygen at room temperature.[9] However, strong acidic or basic conditions, especially at high temperatures, could potentially lead to hydrolysis of the methoxy group or other degradation pathways. It should be kept away from strong oxidizing agents.[8]

Safe Handling and Storage

Adherence to proper safety protocols is crucial when working with this compound.

-

Handling: Always handle in a well-ventilated fume hood.[8][10] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[8][11] Avoid the formation of dust and aerosols.[8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials and sources of ignition.[8][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a pre-iodinated pyrimidine core.[7]

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis from 4-Chloro-5-iodopyrimidine

This protocol is adapted from established literature procedures.[7]

-

Reaction Setup: To a solution of 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add sodium methoxide (30% solution in methanol, 1.4 eq) dropwise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, remove the solvent in vacuo.

-

Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-50%) to yield the product as a white solid.[7]

Reactivity Profile: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The high reactivity of the C5-I bond allows for efficient bond formation under conditions that often leave less reactive C-Br or C-Cl bonds on other molecules untouched, enabling selective synthesis.[3]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals.[1][2]

Causality: The reaction is favored due to the mild conditions, commercial availability of a vast array of boronic acids/esters, and high functional group tolerance. The key steps involve the oxidative addition of the palladium(0) catalyst to the highly reactive C-I bond, followed by transmetalation with the boronic acid species (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[1][12]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

4.1.1. Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[13][14]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).[12]

-

Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[12]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[15][16] This reaction is invaluable for creating rigid scaffolds and introducing linear moieties into drug candidates.

Causality: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[15][17] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium(II) intermediate. The use of a mild amine base is crucial for both deprotonating the alkyne and acting as a solvent.[17]

Caption: Dual catalytic cycles of the Sonogashira coupling.

4.2.1. Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%).

-

Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine) and any co-solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Workup: Remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for C-N bond formation.[18][19] This is particularly important in drug discovery, as the aryl amine motif is ubiquitous in bioactive molecules.[2]

Causality: This reaction enables the coupling of aryl halides with a vast range of primary and secondary amines.[18] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond. The resulting palladium(II) complex then coordinates to the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is critical for deprotonating the coordinated amine to form a palladium amido complex.[20] Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos), is crucial for facilitating both the oxidative addition and the final reductive elimination step.[19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 219915-13-6 | UIA91513 [biosynth.com]

- 6. 5-Iodo-4-methylpyrimidine [myskinrecipes.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

The Synthetic Cornerstone: A Technical Guide to 5-Iodo-4-methoxypyrimidine for Advanced Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] Its inherent biological relevance and versatile chemical functionality have made pyrimidine derivatives a cornerstone of therapeutic agent development. These compounds have found widespread application as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The strategic functionalization of the pyrimidine ring at its various positions (2, 4, 5, and 6) allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in the design of novel drugs.

This guide focuses on a specific, highly valuable pyrimidine derivative: 5-Iodo-4-methoxypyrimidine . This compound has emerged as a critical building block for the synthesis of complex, biologically active molecules. Its unique arrangement of a reactive iodine atom at the 5-position and a methoxy group at the 4-position offers a powerful handle for medicinal chemists to construct diverse molecular libraries for drug discovery programs. We will delve into the history, synthesis, and key applications of this versatile reagent, providing a comprehensive technical overview for researchers in the field.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 219915-13-6 | Internal Knowledge |

| Molecular Formula | C5H5IN2O | Internal Knowledge |

| Molecular Weight | 236.01 g/mol | Internal Knowledge |

| Appearance | White to off-white solid | Internal Knowledge |

| Purity | Typically ≥95% | Internal Knowledge |

| Storage | Store in a dark place, sealed in a dry, room temperature environment. | Internal Knowledge |

A Plausible Synthesis: The Journey to this compound

While the seminal publication detailing the first synthesis of this compound is not readily apparent in a survey of the literature, a plausible and efficient synthetic route can be constructed based on well-established pyrimidine chemistry. The logical precursor for this molecule is 4-methoxypyrimidine. The key transformation is the regioselective iodination at the C5 position.

The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, particularly when activated by an electron-donating group at the C4 position, such as a methoxy group. A common and effective method for the iodination of such electron-rich heterocycles is the use of N-Iodosuccinimide (NIS).[2][3][4][5] NIS is a mild and selective iodinating agent that operates under neutral conditions, making it compatible with a wide range of functional groups.[2][3][4][5]

An alternative approach involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent.[6][7][8] This method has been shown to be effective for the iodination of pyrimidine derivatives under solvent-free, mechanochemical conditions, offering a green chemistry approach.[6][7][8]

Below is a detailed, step-by-step methodology for a proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Methoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white to off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Proposed synthetic workflow for this compound.

The Role of this compound in Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The iodine atom at the C5 position serves as a highly efficient handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the C5 position, including aryl, heteroaryl, alkynyl, and amino groups.

This chemical versatility is of paramount importance in drug discovery, where the systematic modification of a lead compound's structure is necessary to optimize its potency, selectivity, and pharmacokinetic properties. The methoxy group at the C4 position, while less reactive, can also be a site for further functionalization, for example, through demethylation to a hydroxyl group, which can then be derivatized.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of the kinase and block its activity. The ability to introduce diverse substituents at the C5 position of the pyrimidine ring via cross-coupling reactions with this compound is a powerful strategy for developing potent and selective kinase inhibitors.

Application in the Synthesis of Antiviral Nucleoside Analogues

Another important application is in the synthesis of antiviral nucleoside analogues.[9] Modified pyrimidine nucleosides are a cornerstone of antiviral therapy. This compound can serve as a key starting material for the synthesis of these analogues. The iodine atom can be displaced or used in coupling reactions to introduce various functionalities that can interfere with viral replication.

Sources

- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calibrechem.com [calibrechem.com]

- 3. suru-chem.com [suru-chem.com]

- 4. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]

- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

Methodological & Application

Introduction: The Pyrimidine Scaffold and the Versatility of a Key Building Block

An Application Guide to the Strategic Synthesis of Pyrimidine Derivatives Utilizing 5-Iodo-4-methoxypyrimidine

The pyrimidine ring is a foundational heterocyclic motif in the landscape of medicinal chemistry and drug discovery.[1][2][3] As an essential component of nucleobases in DNA and RNA, its structure is a privileged scaffold, frequently appearing in a vast array of therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6] The strategic functionalization of the pyrimidine core is therefore a critical endeavor for medicinal chemists, enabling the fine-tuning of a molecule's pharmacological profile to achieve high potency and selectivity.[1][7]

Among the various precursors available for pyrimidine synthesis, this compound stands out as a particularly versatile and powerful building block. Its utility is rooted in the presence of a highly reactive carbon-iodine bond at the 5-position, which serves as an efficient handle for palladium-catalyzed cross-coupling reactions.[8] The general order of reactivity for halogens in these transformations (I > Br > Cl > F) makes iodopyrimidines the most reactive substrates, often allowing for milder reaction conditions and broader substrate scope.[8][9] This guide provides detailed protocols and technical insights into the use of this compound in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[10] The reaction creates a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, catalyzed by a palladium complex.

Principle of the Reaction

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step and is highly favorable for iodides.[8][10]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[10][11]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0–3.0 equiv.).[10][12]

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (2–5 mol%).[9][13]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O in a 4:1 to 10:1 ratio) is commonly used to dissolve both the organic reactants and the inorganic base.[10][11][13]

-

Reaction: Heat the mixture with vigorous stirring to 80–110 °C.[10][14]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligand |

| Ligand (if needed) | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O |

| Temperature | 80–110 °C |

| Equivalents (Boronic Acid) | 1.2–1.5 |

Core Synthetic Strategy II: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing alkynylpyrimidines, which are important intermediates and structural motifs in various biologically active compounds.[8]

Principle of the Reaction

The Sonogashira reaction is unique in its use of a dual catalytic system, involving both palladium and copper.[15]

-

Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the this compound.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[15]

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The aryl and alkynyl groups on the palladium center reductively eliminate to yield the final product and regenerate the Pd(0) catalyst.

Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[15]

-

Solvent and Base Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Then, add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.[8][15][16]

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.[15]

-

Reaction: The reaction can often proceed at room temperature but may require gentle heating to 50–80 °C to drive it to completion.[15][17]

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues.[8][15]

-

Purification: Wash the filtrate with water or a saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify the crude product via column chromatography.[8][15]

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Copper(I) Iodide (CuI) |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |

| Solvent | THF, DMF, Toluene, or neat amine |

| Temperature | Room Temperature to 80 °C |

| Equivalents (Alkyne) | 1.1–1.5 |

Core Synthetic Strategy III: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This transformation has revolutionized medicinal chemistry by providing a general and high-yielding route to a class of compounds that were previously difficult to access.[18]

Principle of the Reaction

The catalytic cycle for the Buchwald-Hartwig amination is broadly similar to other cross-coupling reactions but with specific intermediates.

-

Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, reacts with the this compound to form a Pd(II)-aryl intermediate.[20]

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[20]

-

Reductive Elimination: This key step involves the formation of the new C-N bond, yielding the desired arylated amine product and regenerating the Pd(0) catalyst.[18][20]

Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[19][21]

-

Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[21]

-

Solvent Addition: Add a degassed, anhydrous solvent such as toluene, dioxane, or THF.

-

Reaction: Heat the mixture with stirring to 80–110 °C until the starting material is fully consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Purification: Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

| Parameter | Typical Conditions |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, BINAP, RuPhos, XPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS |

| Solvent | Toluene, 1,4-Dioxane, THF |

| Temperature | 80–110 °C |

| Equivalents (Amine) | 1.1–1.3 |

Downstream Modifications: Nucleophilic Aromatic Substitution (SNAr)

A significant advantage of using this compound is that after functionalizing the C5 position, the methoxy group at C4 can be subsequently displaced by various nucleophiles.[7] This two-step process allows for the creation of highly diverse and complex pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), which can be further enhanced by the substituent added at C5.

Protocol: General Procedure for SNAr of the 4-Methoxy Group

-

Reaction Setup: In a sealed tube or microwave vial, dissolve the 5-substituted-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent like n-butanol, dioxane, or DMF.[7]

-

Nucleophile Addition: Add the desired amine or other nucleophile (1.2–2.0 equiv.). An acid catalyst (e.g., HCl or TFA) may be added if necessary to protonate the pyrimidine ring, further activating it towards attack.[7]

-

Reaction: Heat the mixture to 100–150 °C. Microwave irradiation can significantly accelerate this reaction.[7][22]

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture and purify the product directly by crystallization or column chromatography.[7]

Safety Precautions

-

Palladium catalysts, phosphine ligands, and strong bases (especially sodium tert-butoxide) are often air and/or moisture-sensitive and should be handled under an inert atmosphere.[21]

-

Organic solvents are flammable and should be handled in a well-ventilated fume hood.[15]

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.[21]

Conclusion

This compound is a premier building block for the synthesis of diverse pyrimidine libraries. Its high reactivity at the C5 position enables a wide range of reliable and high-yielding palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the potential for subsequent SNAr displacement of the 4-methoxy group provides a powerful two-axis strategy for molecular diversification. The protocols and principles outlined in this guide offer a robust foundation for researchers and drug development professionals to leverage this versatile scaffold in the creation of novel chemical entities with significant therapeutic potential.

References

- Goudgaon NM, Basha NJ, Patil SB. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. Indian Journal of Pharmaceutical Sciences. 2009;71(2):158-163.

- Goudgaon NM, Basha NJ, Patil SB. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs. ResearchGate. 2009.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.

- Duke R. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. 2024;16(4):127.

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI.

- Zhichkin P, Fairfax DJ, Eisenbeis SA. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002;2002(5):720-722.

- Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (NCBI).

- A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI.

- Buchwald–Hartwig amination. Wikipedia.

- Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.

- Buchwald-Hartwig Amination. Chemistry LibreTexts.

- Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science.

- Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed.

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. 2024.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Proposed reaction scheme of the Sonogashira coupling on 5IdU. ResearchGate.

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health (NIH).

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Center for Biotechnology Information (NCBI).

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Center for Biotechnology Information (NCBI).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health (NIH).

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Center for Biotechnology Information (NCBI).

- Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. 2005.

- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.

- What is the best procedure for Sonogashira coupling?. ResearchGate. 2014.

- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One moment, please... [growingscience.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of 5-Iodopyrimidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Implementation of 5-Iodo-4-methoxypyrimidine in Suzuki-Miyaura Cross-Coupling Reactions

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]

Within medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous nucleobases.[3][4][5] This allows pyrimidine-based molecules to effectively interact with a wide array of biological targets, including protein kinases. The strategic functionalization of this ring is therefore a critical endeavor in drug discovery. 5-Iodo-4-methoxypyrimidine has emerged as a particularly valuable building block. The high reactivity of the carbon-iodine bond in the Suzuki coupling makes it an excellent electrophilic partner, while the methoxy group at the 4-position serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions, enabling the rapid generation of diverse chemical libraries.[3][6]

This guide provides a detailed examination of the mechanistic principles, experimental protocols, and strategic considerations for effectively utilizing this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Underpinnings of the Suzuki-Miyaura Reaction

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is broadly accepted to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][7]

-

Oxidative Addition: This is often the rate-determining step of the cycle.[2] A low-valent Palladium(0) species, typically generated in situ from a precatalyst, inserts into the carbon-iodine bond of this compound. This breaks the C-I bond and oxidizes the catalyst to a high-valent Palladium(II) intermediate.[1][8] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[6]

-

Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center, displacing the halide.[1][9][10]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups coupled to the palladium center (the pyrimidyl and the group from the boronic acid) are eliminated from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki Coupling [organic-chemistry.org]

Buchwald-Hartwig Amination of 5-Iodo-4-methoxypyrimidine: A Detailed Application Note and Protocol

Introduction: The Strategic Importance of N-Arylpyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents and biologically active molecules.[1] Specifically, N-aryl- and N-heteroarylpyrimidines are privileged structures found in a multitude of pharmaceuticals, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs. The synthesis of these C-N coupled products, however, can be challenging using classical methods, which often suffer from harsh conditions and limited functional group tolerance.[2]

The advent of the Buchwald-Hartwig amination reaction marked a paradigm shift in C-N bond formation, providing a versatile and highly efficient palladium-catalyzed method for coupling amines with aryl halides.[2][3] This reaction's broad substrate scope and tolerance for diverse functional groups have made it an indispensable tool in modern drug discovery and development.[2]

This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-iodo-4-methoxypyrimidine, an electron-deficient heteroaromatic substrate. We will delve into the mechanistic underpinnings of the reaction, explain the critical roles of each component, provide a robust starting protocol, and offer guidance for optimization and troubleshooting.

Mechanism and Key Experimental Parameters

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.

The Catalytic Cycle

The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[2][4][5] Bulky, electron-rich phosphine ligands are crucial for promoting each of these steps, particularly the rate-limiting reductive elimination.[2][6][7]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Core Reaction Components

-

The Substrate: this compound As an aryl iodide, this substrate is highly reactive in the oxidative addition step, which is often the rate-determining step for less reactive aryl chlorides or bromides.[4][8][9] The electron-deficient nature of the pyrimidine ring can sometimes pose challenges by coordinating to the palladium center, but modern ligands are designed to overcome this.[2][10] It is crucial to use a high-purity substrate, as impurities can inhibit the catalyst.

-

The Amine Coupling Partner The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The nucleophilicity and steric bulk of the amine will influence the reaction rate. For less reactive or sterically hindered amines, more forcing conditions or more active catalyst systems may be required.

-

The Palladium Precursor Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts).[9][11] Modern precatalysts are often preferred as they offer greater reliability and generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[11]

-

The Ligand: The Key to Success The choice of ligand is arguably the most critical parameter. For electron-deficient heterocycles like pyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6][12] These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst deactivation.[2][6]

-

Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points for this transformation due to their proven efficacy with heteroaromatic substrates.

-

-

The Base A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle.[5][13] The choice of base is a balance between reactivity and functional group compatibility.[3]

-

Strong Bases (e.g., NaOtBu, LiHMDS): These promote the highest reaction rates and are often the first choice. However, they are incompatible with base-sensitive functional groups (e.g., esters).[3][14]

-

Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[3][5][14]

-

-

The Solvent Anhydrous, degassed aprotic solvents are essential to prevent catalyst poisoning and ensure reproducibility.[14][15]

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine.

Materials and Equipment

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium Precatalyst (e.g., XPhos Pd G3)

-

Ligand (e.g., XPhos, if not using a precatalyst)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line

-

Standard laboratory glassware for workup and purification

-

TLC plates and/or LC-MS for reaction monitoring

Step-by-Step Methodology

Note: All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).

-

Reagent Addition: Seal the vessel, evacuate, and backfill with an inert gas (repeat 3x). Through a septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).

-

Amine Addition: Add the amine (1.2 equiv) via syringe.

-

Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrimidine product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Optimization

Example Reaction Stoichiometry

| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| This compound | 236.01 | 1.0 | 0.5 | 118 mg |

| Morpholine | 87.12 | 1.2 | 0.6 | 52 µL |

| XPhos Pd G3 | 864.55 | 0.02 | 0.01 | 8.6 mg |

| Sodium tert-butoxide | 96.10 | 1.4 | 0.7 | 67 mg |

| Toluene | - | - | - | 5.0 mL |

Troubleshooting and Optimization Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvent; Insufficient temperature. | Use a modern precatalyst[11]; Ensure reagents are pure and solvent is anhydrous/degassed[14]; Screen different ligands (e.g., SPhos, RuPhos)[12]; Increase reaction temperature in 10 °C increments. |

| Formation of Side Products | Base incompatibility; Hydrodehalogenation (replacement of -I with -H). | If the substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃[3][14]; Ensure a strictly inert atmosphere to minimize hydrodehalogenation. |

| Catalyst Decomposition | Oxygen contamination; High temperature. | Improve inert atmosphere technique; Check for leaks in the setup; Try running the reaction at a lower temperature for a longer duration. |

| Inhibition by Iodide | Iodide salt byproduct can inhibit the catalyst. | Use a less polar solvent like toluene where the salt is less soluble[11][14]; Consider using the corresponding aryl bromide if available, which can sometimes be more reactive in the overall cycle.[9] |

Workflow Visualization

The entire process, from preparation to final analysis, can be visualized as a clear, sequential workflow.

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound is a robust and highly effective method for synthesizing valuable N-arylpyrimidine building blocks. Success hinges on the careful selection of a suitable catalyst system—particularly a bulky, electron-rich phosphine ligand—and the rigorous application of inert atmosphere techniques. By following the protocols and optimization strategies outlined in this guide, researchers in drug discovery and development can confidently and efficiently access a wide array of novel chemical entities for their programs.

References

- Buchwald–Hartwig amin

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

- Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. [Link]

- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.

- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.

- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.